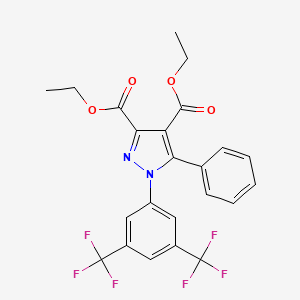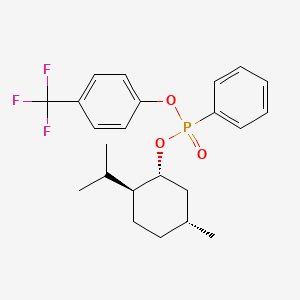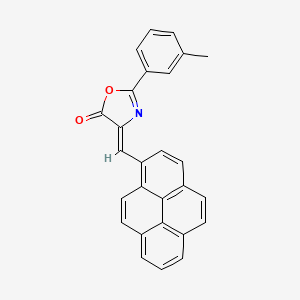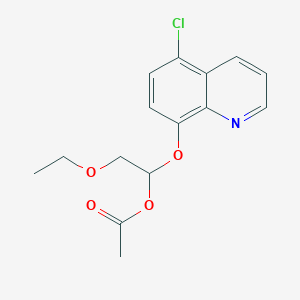
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with carboxylic acid groups and phenyl rings, as well as trifluoromethyl groups. Its molecular formula is C22H18F6N2O4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole derivatives with diethyl oxalate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide and conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism by which 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
1h-pyrazole-3,5-dicarboxylic Acid: Lacks the phenyl and trifluoromethyl substitutions.
1h-pyrazole-4-carboxylic Acid: Contains only one carboxylic acid group.
1h-pyrazole-3,4-dicarboxylic Acid, Diethyl Ester: Similar but without the phenyl and trifluoromethyl groups.
Uniqueness
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,5-bis(trifluoromethyl)phenyl)-5-phenyl-, Diethyl Ester is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions. Additionally, the phenyl rings contribute to its potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
| 96722-93-9 | |
分子式 |
C23H18F6N2O4 |
分子量 |
500.4 g/mol |
IUPAC名 |
diethyl 1-[3,5-bis(trifluoromethyl)phenyl]-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C23H18F6N2O4/c1-3-34-20(32)17-18(21(33)35-4-2)30-31(19(17)13-8-6-5-7-9-13)16-11-14(22(24,25)26)10-15(12-16)23(27,28)29/h5-12H,3-4H2,1-2H3 |
InChIキー |
VKAKEUQWUXQAFU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)



